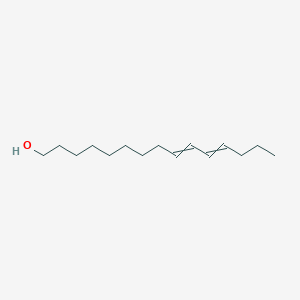
lithium;propylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium propylbenzene can be synthesized through the reaction of propylbenzene with an organolithium reagent, such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is usually carried out in a non-polar solvent like hexane or diethyl ether at low temperatures to control the reactivity and ensure a high yield of the desired product .
Industrial Production Methods
Industrial production of lithium propylbenzene follows similar synthetic routes but on a larger scale. The process involves the careful handling of organolithium reagents and maintaining an inert atmosphere throughout the reaction. The use of automated systems and advanced monitoring techniques ensures the safety and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Lithium propylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the lithium atom is replaced by other electrophiles such as halogens or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.
Reduction Reactions: Lithium propylbenzene can be reduced to form hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (Cl2, Br2) and catalysts such as FeCl3 are commonly used.
Major Products
Substitution: Halogenated or alkylated derivatives of propylbenzene.
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons or other reduced derivatives.
Aplicaciones Científicas De Investigación
Lithium propylbenzene has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, serving as a precursor for various functionalized compounds.
Material Science: The compound is used in the development of new materials, including polymers and advanced composites.
Pharmaceuticals: It is explored for its potential in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Lithium propylbenzene is used in catalytic processes to enhance reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of lithium propylbenzene involves its reactivity as an organolithium compound. It acts as a strong nucleophile, attacking electrophilic centers in various substrates. The lithium atom facilitates the formation of carbon-lithium bonds, which can be further manipulated through subsequent reactions. The compound’s reactivity is influenced by the electronic and steric effects of the propylbenzene moiety .
Comparación Con Compuestos Similares
Similar Compounds
Lithium Phenylacetylene: Another organolithium compound with similar reactivity but different structural features.
Lithium Butylbenzene: Similar in structure but with a butyl group instead of a propyl group.
Lithium Ethylbenzene: Similar in structure but with an ethyl group instead of a propyl group.
Uniqueness
Lithium propylbenzene is unique due to the specific electronic and steric effects imparted by the propyl group. These effects influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications .
Propiedades
Número CAS |
64740-46-1 |
|---|---|
Fórmula molecular |
C9H11Li |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
lithium;propylbenzene |
InChI |
InChI=1S/C9H11.Li/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,1-2,6H2;/q-1;+1 |
Clave InChI |
SDPHGBHFBVZLFM-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH2-]CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
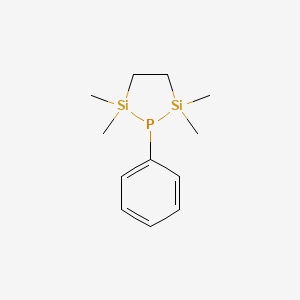
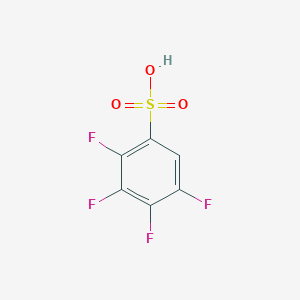
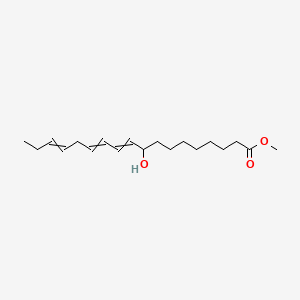
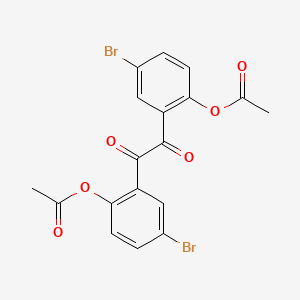
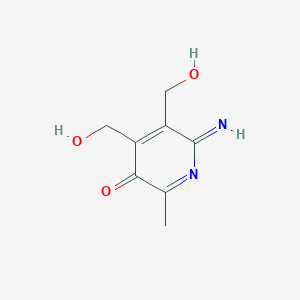

![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)

